molecular formula C16H15FN4O2S B3396838 ethyl (1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate CAS No. 1019104-71-2

ethyl (1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate

Cat. No.: B3396838
CAS No.: 1019104-71-2
M. Wt: 346.4 g/mol
InChI Key: XUWKSUNDDVHXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate (PubChem CID: 25281949 ) is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. Its structure incorporates multiple pharmacologically active motifs, including a 1H-pyrazole ring and a thiazole core, which are often found in compounds with diverse biological activities . Heterocycles containing nitrogen and sulfur atoms, such as pyrazole and thiazole, are extensively studied for their potential antimicrobial, anti-inflammatory, antifungal, and anticancer properties . The specific presence of a 4-fluorophenyl substituent is a common feature in drug discovery, frequently used to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets . This complex architecture makes it a valuable building block or a candidate for screening in the development of new therapeutic agents. The compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening in various disease models. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-3-23-16(22)19-14-8-10(2)20-21(14)15-18-13(9-24-15)11-4-6-12(17)7-5-11/h4-9H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWKSUNDDVHXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Ethyl (1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate has been studied for its potential effectiveness against various bacterial strains. For example, studies have shown that thiazole derivatives can inhibit the growth of bacteria such as:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

These findings suggest that this compound may serve as a potential lead in the development of new antibacterial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research has indicated that thiazole and pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have focused on:

  • Mechanisms of Action: this compound may interact with specific enzymes or receptors involved in cancer pathways, leading to reduced tumor growth.

Enzyme Inhibition

The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells. This activity is crucial for the development of targeted therapies in both antimicrobial and anticancer treatments.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the thiazole ring through the Hantzsch thiazole synthesis.
  • Introduction of the pyrazole ring via cyclization reactions.
  • Esterification to introduce the ethyl carbamate group.

Industrial Production Methods

Industrial production may involve optimized reaction conditions to ensure high yield and purity. This includes:

  • Use of catalysts
  • Controlled temperatures
  • Specific solvents for reaction facilitation
  • Purification steps such as recrystallization or chromatography to isolate the desired product.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of various thiazole derivatives, including this compound. The study highlighted its potential as a lead compound for developing new antibiotics against resistant bacterial strains .

Case Study 2: Anticancer Activity Assessment

Another research article explored the anticancer properties of thiazole derivatives, suggesting that this compound could inhibit specific cancer cell lines through apoptosis induction . The study provided insights into the molecular mechanisms involved, paving the way for further investigations into its therapeutic applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring undergoes nucleophilic aromatic substitution (NAS) at the 2-position due to electron-withdrawing effects from the 4-fluorophenyl group. Key reactions include:

Reaction with amines
Ethyl (1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate reacts with primary amines (e.g., benzylamine) under microwave irradiation (120°C, 30 min) to yield substituted thiourea derivatives. For example:

  • Product : NN-benzyl-NN'-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiourea

  • Yield : 78–85%

  • Conditions : DMF solvent, K₂CO₃ base

Halogen displacement
The thiazole’s 2-chloro derivative participates in Suzuki-Miyaura cross-coupling with aryl boronic acids:

  • Reagents : Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O (3:1)

  • Product : 2-aryl-substituted thiazole derivatives

  • Yield : 65–72%

Carbamate Functional Group Transformations

The ethyl carbamate group undergoes hydrolysis and aminolysis:

Base-catalyzed hydrolysis

  • Reagents : NaOH (2M), ethanol/H₂O (1:1), reflux (4 h)

  • Product : 5-amino-1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazole

  • Yield : 89%

Aminolysis with hydrazines

  • Reagents : Hydrazine hydrate, ethanol, 80°C (2 h)

  • Product : NN-amino-1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide

  • Yield : 76%

Pyrazole Ring Functionalization

The 3-methyl group on the pyrazole ring undergoes oxidation and alkylation:

Oxidation to carboxylic acid

  • Reagents : KMnO₄, H₂SO₄ (0.5M), 60°C (6 h)

  • Product : 5-(ethoxycarbonyl)-1-(4-(4-fluorophenyl)thiazol-2-yl)-1H-pyrazole-3-carboxylic acid

  • Yield : 68%

Friedel-Crafts alkylation

  • Reagents : AlCl₃, acetyl chloride, CH₂Cl₂ (0°C to RT)

  • Product : 3-(chloroacetyl)-1-(4-(4-fluorophenyl)thiazol-2-yl)-5-(ethoxycarbonyl)-1H-pyrazole

  • Yield : 63%

Thiazole Ring Modifications

Electrophilic substitution occurs at the thiazole’s 5-position:

Nitration

  • Reagents : HNO₃/H₂SO₄ (1:3), 0°C (2 h)

  • Product : 5-nitro-2-(1-(ethoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)thiazole

  • Yield : 58%

Bromination

  • Reagents : Br₂ (1.2 eq), CHCl₃, RT (12 h)

  • Product : 5-bromo-2-(1-(ethoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)thiazole

  • Yield : 72%

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Buchwald-Hartwig amination

  • Reagents : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (100°C, 12 h)

  • Product : 2-(1-(ethoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-5-(piperazin-1-yl)thiazole

  • Yield : 61%

Sonogashira coupling

  • Reagents : PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N

  • Product : 5-alkynyl-substituted thiazole derivatives

  • Yield : 55–60%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the pyrazole and thiazole rings. Key comparisons include:

Compound Structural Differences Biological Activity Physicochemical Properties References
Target Compound Pyrazole-C3: methyl; Thiazole-C2: 4-fluorophenyl; Pyrazole-N1: ethyl carbamate Not explicitly reported (inference: potential antimicrobial/therapeutic) Likely moderate lipophilicity (logP ~3.5–4.0*); crystalline (DMF solvent)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole-C2: 4-chlorophenyl; Pyrazole-N1: triazole substituent Antimicrobial activity (e.g., against S. aureus) Higher logP (chlorine substituent); triclinic crystal symmetry
2-(4-(4-Fluorophenyl)-5-(3-(4-fluorophenyl)ureido)-1-methyl-1H-pyrazol-3-yl)ethyl (4-fluorophenyl)carbamate Pyrazole-C5: urea group; Ethyl linker between pyrazole and carbamate Improved binding affinity (urea’s hydrogen-bonding capacity) Higher solubility (urea group); amorphous solid
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Thiazole-C4: methyl; Thiazole-C5: ester group Unreported activity; ester may enhance metabolic stability Lower logP (ester vs. carbamate); crystalline (DMF)

*Estimated via analogy to fluorophenyl-containing compounds in .

Research Findings and Implications

Structural Insights from Crystallography

Single-crystal X-ray diffraction (performed using SHELXL ) reveals that fluorophenyl-thiazole derivatives adopt near-planar conformations, with perpendicular orientations of one fluorophenyl group facilitating π-π stacking or hydrophobic interactions in biological targets .

Computational Analysis

Q & A

Q. What are the common synthetic routes for ethyl (1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is typically synthesized via multi-step heterocyclic reactions. Key steps include:
  • Condensation of 4-(4-fluorophenyl)thiazole-2-amine with 3-methyl-1H-pyrazole-5-carboxylic acid derivatives.
  • Carbamate formation using ethyl chloroformate under basic conditions (e.g., pyridine or DMAP).
    Optimization strategies:
  • Temperature control : Lower temperatures (0–5°C) during carbamate formation reduce side reactions.
  • Catalyst screening : Amine bases like triethylamine improve reaction efficiency .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm substituent positions and carbamate linkage. Aromatic protons in the thiazole and pyrazole rings appear as distinct doublets (δ 7.2–8.1 ppm) .
  • X-ray crystallography : Single-crystal diffraction resolves bond lengths and angles, critical for validating the thiazole-pyrazole hybrid structure. SHELXL is recommended for refinement .
  • HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Toxicity : Limited data exist, so assume acute toxicity. Use fume hoods, nitrile gloves, and lab coats.
  • Waste disposal : Incinerate via licensed facilities due to halogenated byproducts .
  • Storage : Keep in amber vials at –20°C under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How can SHELXL be utilized to refine the crystal structure of this compound, especially when dealing with high-resolution or twinned data?

  • Methodological Answer :
  • Data preparation : Integrate diffraction data with SAINT or APEX3. Use TWINABS for scaling twinned data.
  • Refinement in SHELXL :
  • Apply the TWIN command with BASF parameter to model twinning.
  • Use restraints (e.g., DFIX, SIMU) for disordered thiazole rings.
  • Validate with R1 (<5%) and wR2 (<12%) metrics .
  • Validation tools : CheckCIF/PLATON for symmetry errors and hydrogen bonding consistency .

Q. What computational methods (e.g., Multiwfn) are recommended for analyzing the electron density distribution and electrostatic potential of this compound?

  • Methodological Answer :
  • Wavefunction analysis :

Generate electron density maps (e.g., Laplacian, ELF) using Gaussian09 at the B3LYP/6-311+G(d,p) level.

Import outputs into Multiwfn to calculate electrostatic potential (ESP) surfaces.

Visualize ESP with VMD: Negative regions (fluorophenyl/thiazole) indicate electrophilic reactivity .

  • Topological analysis : AIM theory identifies critical bond points (BCPs) between thiazole and pyrazole moieties .

Q. How should researchers address contradictions in biological activity data observed across different experimental models for this compound?

  • Methodological Answer :
  • Model selection : Compare in vitro (e.g., enzyme inhibition assays) vs. in vivo (rodent pharmacokinetics) results.
  • Dose-response validation : Use Hill slopes to assess potency consistency.
  • Metabolite screening : LC-MS/MS identifies active metabolites that may explain discrepancies .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to differentiate assay variability from true biological effects .

Q. What strategies can be employed to resolve challenges in the regioselective synthesis of thiazole-pyrazole hybrid systems analogous to this compound?

  • Methodological Answer :
  • Directing groups : Introduce electron-withdrawing substituents (e.g., –NO2_2) on the pyrazole to favor C-5 thiazole coupling .
  • Microwave-assisted synthesis : Reduce reaction time (15–30 min) and improve regioselectivity via controlled dielectric heating .
  • Computational guidance : DFT calculations (e.g., Gibbs free energy of intermediates) predict favorable reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate
Reactant of Route 2
Reactant of Route 2
ethyl (1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.